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Introduction
Ceramides, particularly C16 ceramide, are bioactive sphingolipids involved in various cellular

processes, including apoptosis, cell signaling, and membrane structure. Their therapeutic

potential, especially in cancer treatment, is a subject of intense research. However, the

inherent hydrophobicity of ceramides presents a significant challenge for their systemic

delivery. Liposomal formulations offer a promising solution by encapsulating ceramides within a

lipid bilayer, thereby enhancing their solubility and bioavailability. The inclusion of polyethylene

glycol (PEG) conjugated lipids, such as DSPE-PEG2000, in the liposome formulation provides

a hydrophilic corona that sterically hinders opsonization and uptake by the reticuloendothelial

system, prolonging circulation time and improving tumor accumulation.

This document provides a detailed protocol for the preparation of C16 PEG2000 ceramide
liposomes using the widely adopted thin-film hydration method followed by extrusion. This

method is known for its simplicity and reproducibility in generating unilamellar vesicles with a

controlled size distribution.
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The following table summarizes typical physicochemical properties of C16 ceramide-containing

liposomes prepared by the thin-film hydration and extrusion method. The exact values can vary

based on the specific lipid composition, molar ratios, and preparation parameters.

Formulation
Components
(Molar Ratio)

Hydrodynamic
Diameter (nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

Reference

C16-

Cer:POPC:Chole

sterol (30:45:25)

~110 - 130 < 0.2 Not Reported [1]

C16-

Cer:POPC:Chole

sterol (15:35:50)

~100 - 120 < 0.2 Not Reported [1]

C16-Ceramide-

POPC-

Cholesterol

~100 - 150 0.1 - 0.3 -15 to -30 [2]

DSPE-PEG2000

containing

formulations

~100 - 200 0.1 - 0.25 Near neutral [3]

Note: Cer: Ceramide; POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; Cholesterol:

Chol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-

[methoxy(polyethylene glycol)-2000]. The zeta potential of PEGylated liposomes is typically

near neutral, which contributes to their "stealth" properties.[4]

Experimental Protocols
Materials and Equipment

Lipids:

C16 Ceramide (N-palmitoyl-D-erythro-sphingosine)

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DSPE-PEG2000)
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1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) (or other suitable phospholipid

like HSPC)

Cholesterol (Chol)

Solvents:

Chloroform (analytical grade)

Methanol (analytical grade)

Aqueous Buffer:

Phosphate-buffered saline (PBS), pH 7.4

Tris-HCl buffer

Equipment:

Round-bottom flask (50 mL or 100 mL)

Rotary evaporator

Water bath

Vortex mixer

Liposome extruder with polycarbonate membranes (e.g., 400 nm and 100 nm pore sizes)

Syringes (gas-tight)

Dynamic Light Scattering (DLS) instrument for size and PDI measurement

Zeta potential analyzer

Liposome Preparation Workflow
The following diagram illustrates the key steps in the preparation of C16 PEG2000 Ceramide
liposomes.
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Step 1: Lipid Film Formation Step 2: Hydration Step 3: Size Reduction (Extrusion)

1. Dissolve Lipids
(C16 Cer, DSPE-PEG2000, POPC, Cholesterol)

in Chloroform/Methanol

2. Rotary Evaporation
(Remove organic solvent to form a thin lipid film)

 3. Vacuum Desiccation
(Ensure complete removal of residual solvent)

 4. Hydrate Lipid Film
(with aqueous buffer, e.g., PBS)

above lipid transition temperature

 
5. Vortexing

(Formation of Multilamellar Vesicles - MLVs)

 6. Extrusion through 400 nm membrane
(Optional pre-sizing step)

 7. Extrusion through 100 nm membrane
(Multiple passes, e.g., 11-21 times)

 
8. Final Liposome Suspension
(Unilamellar Vesicles - LUVs)

 

Click to download full resolution via product page

Caption: Workflow for C16 PEG2000 Ceramide Liposome Preparation.

Detailed Step-by-Step Protocol
This protocol is based on the thin-film hydration method.[5][6]

1. Lipid Stock Solution Preparation: a. Prepare individual stock solutions of C16 Ceramide,

DSPE-PEG2000, POPC, and Cholesterol in a chloroform:methanol (e.g., 2:1 v/v) solvent

mixture at a concentration of 5-10 mg/mL. b. Store stock solutions at -20°C.

2. Thin-Film Formation: a. In a round-bottom flask, add the desired molar ratio of the lipid stock

solutions. A common starting formulation could be a molar ratio of C16-

Ceramide:POPC:Cholesterol:DSPE-PEG2000. For example, a formulation could consist of a

specific mole percentage of each component. b. Mix the lipid solutions thoroughly. c. Attach the

flask to a rotary evaporator. d. Immerse the flask in a water bath set to a temperature that

facilitates solvent evaporation without degrading the lipids (e.g., 40-50°C). e. Evaporate the

organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner

surface of the flask. f. To ensure complete removal of residual solvent, place the flask under

high vacuum for at least 2 hours, or overnight.

3. Hydration of the Lipid Film: a. Pre-heat the aqueous buffer (e.g., PBS, pH 7.4) to a

temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in the

mixture. For formulations containing C16-ceramide, hydrating at 50-60°C is often

recommended.[1] b. Add the pre-heated buffer to the round-bottom flask containing the dry lipid

film. The volume of the buffer will determine the final lipid concentration. c. Immediately and

vigorously vortex the flask for several minutes until the lipid film is fully dispersed in the buffer.

This process results in the formation of multilamellar vesicles (MLVs). d. To facilitate hydration,
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the suspension can be incubated in the water bath at the same temperature for 30-60 minutes

with intermittent vortexing.[1]

4. Liposome Sizing by Extrusion: a. Assemble the liposome extruder with a polycarbonate

membrane of a specific pore size. It is common practice to perform a sequential extrusion

process. b. For initial size reduction, pass the MLV suspension through a 400 nm pore size

membrane 5-10 times.[1] c. Subsequently, extrude the liposome suspension through a 100 nm

pore size membrane for a higher number of passes (e.g., 11-21 times) to obtain unilamellar

vesicles of a more uniform size.[1][7][8] The extrusion should be performed at a temperature

above the lipid Tc. d. The final liposome suspension should appear translucent.

5. Characterization: a. Size and Polydispersity Index (PDI): Measure the hydrodynamic

diameter and PDI of the liposome suspension using Dynamic Light Scattering (DLS).[2] b. Zeta

Potential: Determine the surface charge of the liposomes using a zeta potential analyzer. c.

Encapsulation Efficiency (if applicable): If a drug is co-encapsulated, determine the

encapsulation efficiency using techniques such as chromatography after separating the free

drug from the liposomes.

Signaling Pathway Visualization
While the preparation of liposomes does not directly involve a signaling pathway, for context in

drug delivery applications, C16 ceramide is known to induce apoptosis. The following diagram

illustrates a simplified apoptotic signaling pathway that can be initiated by intracellular

ceramide.
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Caption: Simplified Ceramide-Induced Apoptotic Signaling Pathway.
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Conclusion
The protocol described provides a robust and reproducible method for the preparation of C16
PEG2000 Ceramide liposomes. The resulting liposomes are suitable for a variety of research

applications, particularly in the field of drug delivery and cancer therapy. The physicochemical

characteristics of the liposomes can be tailored by adjusting the lipid composition and

preparation parameters. Careful characterization of the final liposome formulation is crucial to

ensure quality and consistency for in vitro and in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models
for Different T Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

2. The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin
Barrier - PMC [pmc.ncbi.nlm.nih.gov]

3. biorxiv.org [biorxiv.org]

4. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles
Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]

5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation
[formulationbio.com]

6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. sterlitech.com [sterlitech.com]

8. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]

To cite this document: BenchChem. [Application Notes and Protocols for the Preparation of
C16 PEG2000 Ceramide Liposomes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573572#c16-peg2000-ceramide-liposome-
preparation-protocol]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15573572?utm_src=pdf-body
https://www.benchchem.com/product/b15573572?utm_src=pdf-body
https://www.benchchem.com/product/b15573572?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9397063/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9397063/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10747297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10747297/
https://www.biorxiv.org/content/10.1101/2020.12.18.423509v1.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9962341/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9962341/
https://www.formulationbio.com/liposome/thin-film-hydration-method-for-liposome-preparation.html
https://www.formulationbio.com/liposome/thin-film-hydration-method-for-liposome-preparation.html
https://pubmed.ncbi.nlm.nih.gov/27837527/
https://pubmed.ncbi.nlm.nih.gov/27837527/
https://www.sterlitech.com/blog/post/liposomes-structure-and-extrusion-introduction-method-and-application
https://digitalcommons.bucknell.edu/cgi/viewcontent.cgi?article=1707&context=honors_theses
https://www.benchchem.com/product/b15573572#c16-peg2000-ceramide-liposome-preparation-protocol
https://www.benchchem.com/product/b15573572#c16-peg2000-ceramide-liposome-preparation-protocol
https://www.benchchem.com/product/b15573572#c16-peg2000-ceramide-liposome-preparation-protocol
https://www.benchchem.com/product/b15573572#c16-peg2000-ceramide-liposome-preparation-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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